1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol
Overview
Description
1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiol is an organic compound featuring a tetrazole ring substituted with a 2,6-dimethylphenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The tetrazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2,6-Dimethylphenol: Shares the 2,6-dimethylphenyl group but lacks the tetrazole and thiol functionalities.
Tetrazole-5-thiol: Contains the tetrazole and thiol groups but lacks the 2,6-dimethylphenyl substitution.
Uniqueness: 1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiol is unique due to the combination of the 2,6-dimethylphenyl group with the tetrazole and thiol functionalities. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-2H-tetrazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-4-3-5-7(2)8(6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGKLFVOMPRJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=S)N=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202422 | |
Record name | 1-(2,6-Dimethylphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80650-21-1 | |
Record name | 1-(2,6-Dimethylphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80650-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethylphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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